Enhanced Acrosin Inhibition Compared to 3-(Substituted Phenyl)isoxazole-5-carbaldehyde Analogs
In a direct enzyme inhibition comparison, 5-phenylisoxazole-3-carbaldehyde demonstrated superior potency against acrosin (EC 3.4.21.10) compared to several 3-substituted phenyl-5-carbaldehyde regioisomers [1]. The target compound achieved 50% enzyme inhibition at 2.4 mM, while comparator analogs required higher concentrations for equivalent effect [2].
| Evidence Dimension | Acrosin (EC 3.4.21.10) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 50% inhibition at 2.4 mM |
| Comparator Or Baseline | 3-(4-fluorophenyl)isoxazole-5-carbaldehyde: 50% inhibition at 4.0 mM; 3-(3-bromophenyl)isoxazole-5-carbaldehyde: 50% inhibition at 4.8 mM; 3-(2,4-dichlorophenyl)isoxazole-5-carbaldehyde: 50% inhibition at 5.8 mM |
| Quantified Difference | Target compound is 1.7- to 2.4-fold more potent than comparators based on molar concentration required for 50% inhibition |
| Conditions | In vitro enzyme inhibition assay against Candida albicans associated activity |
Why This Matters
For projects targeting acrosin or assessing off-target antifungal liability, the 5-phenyl-3-carbaldehyde regioisomer provides quantifiably higher potency, enabling lower dosing in assays and potentially reducing non-specific effects relative to the comparator 5-carbaldehyde analogs.
- [1] BRENDA Enzyme Database. (n.d.). Ligand: 5-phenylisoxazole-3-carbaldehyde (ID: 129437). View Source
- [2] BRENDA Enzyme Database. (n.d.). Inhibitors for EC 3.4.21.10 (acrosin) including 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, 3-(3-bromophenyl)isoxazole-5-carbaldehyde, and 3-(2,4-dichlorophenyl)isoxazole-5-carbaldehyde. View Source
